N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O2S2.ClH/c30-20-10-12-21(13-11-20)35-18-26(34)32-29-27(28-31-23-8-4-5-9-24(23)36-28)22-14-15-33(17-25(22)37-29)16-19-6-2-1-3-7-19;/h1-13H,14-18H2,(H,32,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXTUVFYPPBURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes.
The compound's chemical structure is characterized by a complex arrangement that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 681.3 g/mol. The compound features multiple functional groups including a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine structure, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C34H37ClN4O3S3 |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
Inhibition of APE1
Research has demonstrated that this compound exhibits potent inhibitory activity against APE1. APE1 plays a crucial role in the base excision repair pathway by recognizing and cleaving apurinic/apyrimidinic sites in DNA. The inhibition of APE1 can enhance the cytotoxicity of alkylating agents used in cancer therapy.
- In vitro Studies : In assays using HeLa cell extracts, the compound showed single-digit micromolar activity against purified APE1, indicating its potential as an effective therapeutic agent when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .
- Mechanism of Action : The inhibition leads to an accumulation of AP sites within cells treated with MMS, suggesting that the compound effectively disrupts the DNA repair process . This mechanism may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance, variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. The enhanced cytotoxic effect was attributed to the dual action of DNA damage and impaired repair mechanisms .
- Neuroprotective Effects : Beyond its anticancer properties, preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
Scientific Research Applications
Inhibition of APE1
Research has demonstrated that this compound exhibits potent inhibitory activity against APE1. APE1 plays a crucial role in the base excision repair pathway by recognizing and cleaving apurinic/apyrimidinic sites in DNA. The inhibition of APE1 can enhance the cytotoxicity of alkylating agents used in cancer therapy.
In vitro Studies : In assays using HeLa cell extracts, the compound showed single-digit micromolar activity against purified APE1, indicating its potential as an effective therapeutic agent when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .
Mechanism of Action : The inhibition leads to an accumulation of AP sites within cells treated with MMS, suggesting that the compound effectively disrupts the DNA repair process. This mechanism may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. Variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. The enhanced cytotoxic effect was attributed to the dual action of DNA damage and impaired repair mechanisms .
Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
Summary of Findings
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride has shown promise in various research applications:
- Cancer Therapy : As an APE1 inhibitor, it enhances the effectiveness of chemotherapy agents.
- Neuroprotection : Potential applications in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
